4-(Methoxycarbonyl)phenyl 4-propoxybenzoate
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Overview
Description
4-(Methoxycarbonyl)phenyl 4-propoxybenzoate is an organic compound that belongs to the ester class of chemicals. It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a propoxybenzoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 4-propoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-(Methoxycarbonyl)phenol and 4-Propoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Methoxycarbonyl)benzoic acid and 4-Propoxybenzoic acid.
Reduction: Formation of 4-(Methoxycarbonyl)phenylmethanol and 4-Propoxybenzyl alcohol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-propoxybenzoate involves interactions with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active phenolic and benzoic acid derivatives, which can interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenylboronic acid
- 4-(Methoxycarbonyl)benzoic acid
- 4-Propoxybenzoic acid
Uniqueness
4-(Methoxycarbonyl)phenyl 4-propoxybenzoate is unique due to the presence of both methoxycarbonyl and propoxybenzoate groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in different fields of research and industry.
Properties
CAS No. |
90233-53-7 |
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Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 4-propoxybenzoate |
InChI |
InChI=1S/C18H18O5/c1-3-12-22-15-8-4-14(5-9-15)18(20)23-16-10-6-13(7-11-16)17(19)21-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
GTNVWTMGZZEGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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